2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at position 3 with a carboxamide group and at position 2 with an acetamido linker bearing a benzo[d][1,3]dioxol-5-yl moiety. This structural motif is associated with diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and allosteric modulation of ionotropic glutamate receptors (e.g., AMPA receptors) . The benzo[d][1,3]dioxole group (methylenedioxyphenyl) may enhance lipophilicity and influence pharmacokinetic properties, while the tetrahydrobenzothiophene scaffold contributes to conformational rigidity .
Properties
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c19-17(22)16-11-3-1-2-4-14(11)25-18(16)20-15(21)8-10-5-6-12-13(7-10)24-9-23-12/h5-7H,1-4,8-9H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAOAIQANKQTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
They modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Biochemical Pathways
The compound likely affects the cell cycle and apoptosis pathways . In related compounds, mechanistic studies have revealed that they cause cell cycle arrest at the S phase and induce apoptosis in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include cell cycle arrest and the induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapy.
Biological Activity
The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a benzo[d][1,3]dioxole moiety with a tetrahydrobenzo[b]thiophene core, which may contribute to its unique biological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes functional groups that are known to interact with biological systems, such as amide and carboxamide groups.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- DNA Intercalation : The benzo[d][1,3]dioxole moiety could intercalate with DNA, potentially disrupting replication and transcription processes.
- Apoptosis Induction : It may trigger apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are critical in regulating cell death.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit significant biological activities:
Case Studies
- Anticancer Activity : A study synthesized various derivatives of benzo[d][1,3]dioxole and evaluated their cytotoxicity using the SRB assay. The results showed that certain compounds had IC50 values significantly lower than those of reference drugs, indicating strong anticancer potential .
- Antimicrobial Properties : Research on related compounds demonstrated effective inhibition of bacterial growth at low concentrations. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Compounds with similar structures were investigated for their ability to protect neuronal cells from oxidative stress. They exhibited dual inhibitory activity against cholinesterases and monoamine oxidases, suggesting potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
The target compound belongs to a broader class of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives. Structural variations in the acetamido substituent and the core scaffold significantly impact biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogs:
Structural Analogues with Varying Acetamido Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in JAMI1001A) enhance AMPA receptor modulation by stabilizing ligand-receptor interactions .
- Piperazine Derivatives (e.g., IIId) improve AChE inhibition due to increased hydrogen bonding with Phe288 in the enzyme’s active site .
- Benzo[d][1,3]dioxole in the target compound may improve blood-brain barrier permeability compared to polar piperazine groups .
Core Scaffold Modifications
Key Observations :
- Carboxamide Group at position 3 is critical for AChE inhibition, as ester derivatives (e.g., IIIe) show diminished activity .
- Core Saturation : The tetrahydrobenzo[b]thiophene scaffold enhances conformational stability compared to unsaturated analogs .
Pharmacological Activity Comparison
Key Observations :
- The target compound’s benzo[d][1,3]dioxole group may confer dual activity (AChE inhibition and AMPA modulation), similar to hybrid scaffolds .
- Piperazine-linked analogs (e.g., IIId) outperform donepezil in AChE inhibition, suggesting the acetamido substituent’s role in potency .
Key Observations :
- Gewald Protocol is widely used for synthesizing 2-aminothiophene precursors, followed by amide coupling .
- Melting Points correlate with molecular rigidity; carboxamides (IIId, IIIb) have higher melting points than esters (IIIe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
